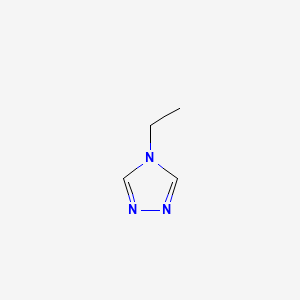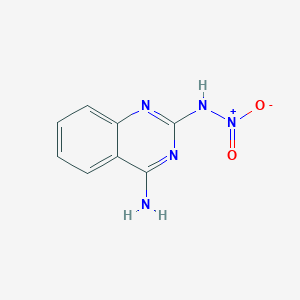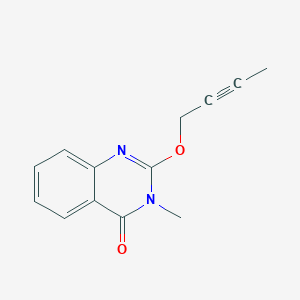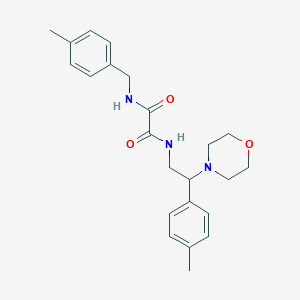
4-Etil-1,2,4-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with aromaticity . The molecular weight of 4-Ethyl-1,2,4-triazole is 97.1185 .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has been extensively studied. A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole is calculated by the density functional theory method in the B3LYP/6–31G approximation . The calculated bond lengths and bond angles are well consistent with their experimental values .Physical And Chemical Properties Analysis
1,2,4-Triazole is a white solid with a melting point of 120 to 121 °C and a boiling point of 260 °C. It has a density of 1.439 g/cm^3 and is very soluble in water .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de 4-Etil-1,2,4-triazol han mostrado resultados prometedores como agentes anticancerígenos . Por ejemplo, los compuestos 7d, 7e, 10a y 10d mostraron una actividad citotóxica prometedora contra la línea celular Hela . La seguridad de estos compuestos también se evaluó en MRC-5 como una línea celular normal, revelando que la mayoría de los compuestos sintetizados tienen una selectividad adecuada contra las líneas celulares cancerosas normales y citotóxicas .
Agentes Antifúngicos
Los compuestos que contienen una estructura de triazol, como el this compound, se han desarrollado y demostrado ser efectivos como agentes antifúngicos . Ejemplos incluyen ketoconazol y fluconazol .
Agentes Anti-Ureasa
El this compound tiene actividades farmacológicas potenciales como agente anti-ureasa . La ureasa es una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco, e inhibir su actividad puede ser beneficioso para tratar ciertas afecciones médicas.
Agentes Antiinflamatorios
El this compound también exhibe propiedades antiinflamatorias . La inflamación es una respuesta biológica a estímulos nocivos, y las sustancias que pueden reducir la inflamación se pueden usar para tratar una variedad de afecciones, desde lesiones menores hasta enfermedades crónicas.
Agentes Antioxidantes
Se ha informado que este compuesto tiene propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Agentes Anticonvulsivos
Se ha informado que el this compound tiene propiedades anticonvulsivas . Los anticonvulsivos son un grupo diverso de agentes farmacológicos que se utilizan en el tratamiento de las convulsiones epilépticas.
Uso en Quimioterapia
Los sistemas heterocíclicos ricos en nitrógeno, incluido el this compound, han sido objeto de un creciente estudio en los últimos diez años debido a su utilidad en una variedad de aplicaciones, particularmente la quimioterapia .
Uso en Química de Materiales
Los compuestos que contienen triazol tienen un importante valor de aplicación en varios campos, como la agroquímica y la química de materiales . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores que inducen actividades biológicas de amplio espectro .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole derivatives are often enzymes and receptors in biological systems . These compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of 4-Ethyl-1,2,4-triazole involves its interaction with its targets. The 1,2,4-triazole ring in the structure of 4-Ethyl-1,2,4-triazole can interact with the amino acids present in the active site of its target proteins . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
4-Ethyl-1,2,4-triazole, like other 1,2,4-triazole derivatives, can affect various biochemical pathways. The specific pathways affected depend on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to the antifungal activity of these compounds .
Result of Action
The result of the action of 4-Ethyl-1,2,4-triazole at the molecular and cellular level depends on its specific targets and the biochemical pathways it affects. For instance, if 4-Ethyl-1,2,4-triazole targets enzymes involved in ergosterol biosynthesis, it could lead to disruption of fungal membranes, resulting in antifungal activity .
Propiedades
IUPAC Name |
4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZNTDWFMFOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 1,2,4-triazole and pyrazole in medicinal chemistry?
A1: Both 1,2,4-triazole and pyrazole are considered important pharmacophores in medicinal chemistry. [] These structures are associated with a wide range of biological activities, making them attractive building blocks for drug discovery.
Q2: How does the structure of 4-Ethyl-1,2,4-triazole contribute to its coordination chemistry?
A2: 4-Ethyl-1,2,4-triazole can act as a bridging bidentate or a non-bridging tridentate ligand in coordination compounds with transition metals. [, ] This versatility allows for the formation of diverse structures, including binuclear and polynuclear complexes.
Q3: Can you provide an example of how 4-Ethyl-1,2,4-triazole is incorporated into more complex molecules with potential pharmacological activity?
A3: Researchers have synthesized a series of S-alkyl derivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. [] These compounds, incorporating both the 1,2,4-triazole and pyrazole moieties, were designed for their potential biological activity and investigated using molecular docking studies.
Q4: What insights did the molecular docking studies of the S-alkyl derivatives provide?
A4: Molecular docking simulations indicated that the synthesized S-alkyl derivatives might interact with enzymes such as anaplastic lymphoma kinase (ALK), lanosterol 14-alpha demethylase, and cyclooxygenase-1 (COX-1). [] These findings suggest potential applications in targeting these enzymes for therapeutic purposes.
Q5: What is the influence of substituents on the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids?
A5: Studies have shown that the presence and nature of substituents on the 1,2,4-triazole ring, particularly at the fifth carbon atom and the N4 nitrogen, significantly impact the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids. [] Additionally, the oxidation state of the sulfur atom also plays a role in determining acidity.
Q6: Can you elaborate on the findings regarding the relationship between the structure and diuretic activity of 1,2,4-triazole derivatives?
A6: Research focusing on 1,2,4-triazole derivatives with a 5-bromofuran-2-yl substituent at the C5 position of the 1,2,4-triazole ring investigated their diuretic potential. [] This study highlighted the impact of specific structural modifications on the diuretic activity of these compounds.
Q7: Which compound exhibited notable diuretic activity in the study on 1,2,4-triazole derivatives?
A7: Among the tested compounds, morpholinium 2-((5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-ylthio)acetate demonstrated the most significant diuretic activity. []
Q8: Have any studies explored the anti-inflammatory potential of 1,2,4-triazole derivatives?
A8: Yes, investigations into the anti-inflammatory activity of 5-thio derivatives of 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole have been conducted. [] The study aimed to identify safer and potentially more effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Q9: What were the key findings of the anti-inflammatory study?
A9: The potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed substantial anti-inflammatory activity, even surpassing the reference drug diclofenac in its ability to suppress edema formation in rats. []
Q10: Did the study identify any structure-activity relationships regarding the anti-inflammatory effects?
A10: The research revealed that substituting the bromine atom with a dimethylamino group at a specific position in the molecule led to enhanced anti-inflammatory activity. [] Furthermore, variations in the type of ammonium salt used in the compounds influenced the inflammatory response.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)



![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2591192.png)
![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)

![5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591195.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)

